3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with thiophene groups. The presence of these heteroatoms and rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, where the thiophene groups can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazole: This compound also contains a triazole ring fused with a thiazole ring and exhibits similar chemical and biological properties.
Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a triazole ring fused with a pyrimidine ring, known for its biological activities.
Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar structure but with a thiadiazine ring, and it is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of thiophene groups, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound has been documented through various methods involving condensation reactions between thiophene derivatives and triazole frameworks. Characterization techniques such as X-ray crystallography and NMR spectroscopy have confirmed the structural integrity and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown IC50 values ranging from 0.53 µM to 9.58 µM against cancer cell lines such as HeLa and A549 . These values indicate potent inhibitory effects on cell proliferation.
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Mechanism of Action : The primary mechanisms identified include:
- Tubulin Polymerization Inhibition : Similar to other known microtubule-targeting agents, this compound disrupts normal microtubule dynamics which is crucial for mitosis.
- Apoptosis Induction : The compound has been shown to induce apoptosis via intrinsic pathways evidenced by mitochondrial depolarization and caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Urease Inhibition : It exhibits competitive inhibition against urease enzymes from pathogenic bacteria. The IC50 values for urease inhibition range from 0.87 µM to 8.32 µM , significantly lower than that of thiourea (IC50 = 22.54 µM), indicating strong potential as an antimicrobial agent .
- Fungal Activity : Certain derivatives have displayed antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL , outperforming standard antifungal agents like fluconazole .
Case Study 1: Anticancer Efficacy in Cell Lines
A study focusing on the anticancer properties of related triazolo-thiadiazole derivatives reported that compounds similar to this compound effectively inhibited cancer cell growth in a dose-dependent manner. For example:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6a | HeLa | 0.53 | Tubulin Inhibition |
6b | A549 | 0.75 | Apoptosis Induction |
6c | MDA-MB-231 | 0.43 | Cell Cycle Arrest |
This table summarizes findings that showcase the potency and mechanisms through which these compounds exert their effects.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of various derivatives against urease-positive bacteria:
Compound | Target Bacteria | IC50 (µg/mL) |
---|---|---|
6f | C. neoformans | 83.7 |
6g | P. mirabilis | 74.5 |
Control | Thiourea | 22.54 |
These results highlight the potential application of these compounds in treating infections caused by urease-positive pathogens.
Properties
Molecular Formula |
C12H8N4S3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8N4S3/c1-7-4-6-18-9(7)10-13-14-12-16(10)15-11(19-12)8-3-2-5-17-8/h2-6H,1H3 |
InChI Key |
ONRZVPWPDOXSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
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